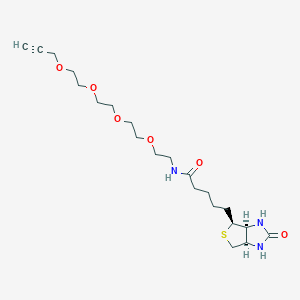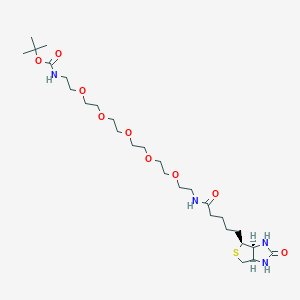
BMP-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-pentadecylbenzylphosphonique, également connu sous le nom de BMP-22, est un composé chimique de formule moléculaire C22H39O3P et d’une masse molaire de 382,52 g/mol . Il s’agit d’un inhibiteur de l’autotaxine, une enzyme impliquée dans la production d’acide lysophosphatidique (LPA) à partir de la lysophosphatidylcholine . This compound est sélectif pour l’autotaxine par rapport à d’autres phosphodiestérases telles que NPP6 et NPP7 . Ce composé a montré un potentiel dans l’inhibition de l’invasion des cellules cancéreuses et la réduction des métastases pulmonaires dans des modèles expérimentaux .
Applications De Recherche Scientifique
BMP-22 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in enzymatic studies.
Biology: Investigated for its role in inhibiting autotaxin and reducing cancer cell invasion.
Medicine: Potential therapeutic agent for reducing metastasis in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
BMP-22 exerce ses effets en inhibant l’enzyme autotaxine, qui est responsable de la production d’acide lysophosphatidique (LPA) à partir de la lysophosphatidylcholine . En inhibant l’autotaxine, this compound réduit les niveaux de LPA, qui est impliqué dans divers processus cellulaires tels que la prolifération cellulaire, la migration et l’invasion . Cette inhibition entraîne une diminution de l’invasion et des métastases des cellules cancéreuses .
Analyse Biochimique
Biochemical Properties
4-Pentadecylbenzylphosphonic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with autotaxin, an enzyme that catalyzes the production of lysophosphatidic acid (LPA), a lipid mediator involved in cell proliferation, migration, and survival . By inhibiting autotaxin, 4-pentadecylbenzylphosphonic acid reduces the concentration of LPA in plasma, thereby modulating various cellular processes. Additionally, this compound has been shown to interact with cholesterol-regulating proteins in endosomes, influencing cholesterol levels and potentially impacting endosomal/lysosomal storage diseases .
Cellular Effects
4-Pentadecylbenzylphosphonic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting autotaxin and reducing LPA levels, 4-pentadecylbenzylphosphonic acid can affect cell proliferation and migration, which are critical in cancer progression and metastasis . Furthermore, this compound has been implicated in reducing bone erosion and systemic bone loss, highlighting its potential therapeutic applications in bone-related disorders .
Molecular Mechanism
The molecular mechanism of 4-pentadecylbenzylphosphonic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an autotaxin inhibitor, this compound binds to the active site of the enzyme, preventing the conversion of lysophosphatidylcholine to lysophosphatidic acid . This inhibition leads to a decrease in LPA levels, which in turn affects various downstream signaling pathways involved in cell proliferation, migration, and survival. Additionally, 4-pentadecylbenzylphosphonic acid may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-pentadecylbenzylphosphonic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound has a relatively long half-life, allowing it to exert sustained effects on cellular processes . Its stability and degradation can be influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term studies have indicated that 4-pentadecylbenzylphosphonic acid can maintain its inhibitory effects on autotaxin and LPA levels, leading to prolonged modulation of cell signaling pathways and cellular functions.
Dosage Effects in Animal Models
The effects of 4-pentadecylbenzylphosphonic acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits autotaxin and reduces LPA levels without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4-Pentadecylbenzylphosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism and cholesterol regulation.
Transport and Distribution
The transport and distribution of 4-pentadecylbenzylphosphonic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via lipid transporters and may accumulate in specific cellular compartments, such as endosomes and lysosomes . Its distribution within tissues is influenced by factors such as lipid solubility, binding affinity to proteins, and the presence of transporters that facilitate its movement.
Subcellular Localization
4-Pentadecylbenzylphosphonic acid exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in endosomes and lysosomes, where it interacts with cholesterol-regulating proteins and influences lipid metabolism . Targeting signals and post-translational modifications may direct 4-pentadecylbenzylphosphonic acid to these compartments, enhancing its efficacy in modulating cellular processes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de BMP-22 implique un processus de réaction en plusieurs étapes. L’une des voies de synthèse commence avec le 1-(bromométhyl)-4-pentadecylbenzène . La première étape consiste à faire refluer la matière de départ sous atmosphère inerte pendant 18 heures . La deuxième étape comprend l’ajout de bromure de triméthylsilyle dans l’acétonitrile, suivi d’un reflux pendant 1 heure sous atmosphère inerte . La dernière étape implique une réaction à 20 °C pendant 0,5 heure sous atmosphère inerte .
Méthodes de production industrielle
Les méthodes de production industrielle de this compound ne sont pas bien documentées dans la littérature. Le processus de synthèse décrit ci-dessus peut être mis à l’échelle pour la production industrielle avec une optimisation appropriée des conditions de réaction et des méthodes de purification.
Analyse Des Réactions Chimiques
Types de réactions
BMP-22 subit divers types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des dérivés d’acide phosphonique correspondants.
Réduction : Les réactions de réduction peuvent convertir this compound en son oxyde de phosphine correspondant.
Substitution : this compound peut subir des réactions de substitution nucléophile, où le groupe acide phosphonique peut être remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont couramment employés.
Substitution : Des nucléophiles tels que les amines ou les alcools peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Dérivés d’acide phosphonique.
Réduction : Dérivés d’oxyde de phosphine.
Substitution : Dérivés d’acide phosphonique substitués.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme inhibiteur dans les études enzymatiques.
Biologie : Étudié pour son rôle dans l’inhibition de l’autotaxine et la réduction de l’invasion des cellules cancéreuses.
Médecine : Agent thérapeutique potentiel pour réduire les métastases dans le traitement du cancer.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
BMP-4 : Similaire à BMP-2, impliqué dans le développement embryonnaire et la différenciation tissulaire.
Unicité de BMP-22
This compound est unique en raison de son inhibition sélective de l’autotaxine par rapport à d’autres phosphodiestérases et de son potentiel à réduire l’invasion et les métastases des cellules cancéreuses . Contrairement à BMP-2 et BMP-4, qui sont principalement impliqués dans le développement osseux et tissulaire, this compound a un rôle distinct dans la recherche et la thérapie du cancer .
Propriétés
IUPAC Name |
(4-pentadecylphenyl)methylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-26(23,24)25/h16-19H,2-15,20H2,1H3,(H2,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVBRTAQHMKHCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=C(C=C1)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














